molecular formula C9H8ClNS B13401132 2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole CAS No. 13084-29-2

2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B13401132
CAS No.: 13084-29-2
M. Wt: 197.69 g/mol
InChI Key: CETOTCRSQNJNNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazoline is a heterocyclic organic compound that features a thiazoline ring substituted with a 4-chlorophenyl group. Thiazolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)thiazoline typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazoline ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(4-chlorophenyl)thiazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:

Properties

CAS No.

13084-29-2

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

CETOTCRSQNJNNS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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